molecular formula C21H18N2O4S B285526 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one

4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one

Cat. No.: B285526
M. Wt: 394.4 g/mol
InChI Key: HZKULDDYXXOANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is a highly potent compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound is known for its unique chemical structure and has been extensively studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to exhibit antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It exhibits potent activity at low concentrations, making it an ideal candidate for use in in vitro studies. However, the compound has several limitations, including its poor solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for research on 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one. One potential direction is to explore the compound's potential as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular disease. Another potential direction is to investigate the compound's mechanism of action in greater detail to better understand its therapeutic effects. Additionally, future research could focus on developing new synthetic routes for the compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one involves a multi-step process that requires the use of various reagents and catalysts. The synthesis method involves the reaction of 2-hydroxyacetophenone with 2-methyl-4-nitrophenylhydrazine to form the corresponding hydrazone, which is then reacted with thioacetic acid to form 2-(2-methyl-4-nitrophenyl)-5-(2-thioxoacetyl)thiazole.
The resulting thiazole is then reacted with 2-bromoethanol in the presence of potassium carbonate to form the corresponding ethoxy derivative. The final step involves the reaction of the ethoxy derivative with 4-methyl-7-hydroxycoumarin in the presence of sodium hydride to form this compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antidiabetic and antihyperlipidemic effects.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-methyl-7-[2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethoxy]chromen-2-one

InChI

InChI=1S/C21H18N2O4S/c1-13-5-3-4-6-17(13)20-22-23-21(27-20)28-10-9-25-15-7-8-16-14(2)11-19(24)26-18(16)12-15/h3-8,11-12H,9-10H2,1-2H3

InChI Key

HZKULDDYXXOANH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C

Origin of Product

United States

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